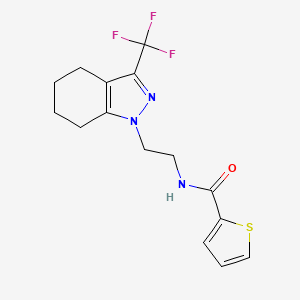

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16F3N3OS and its molecular weight is 343.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Lotilaner , is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is different from the active site, changing the receptor’s conformation and preventing the normal operation of the channel . This inhibition disrupts the normal functioning of the mite’s nervous system, leading to paralysis and eventually death .

Biochemical Pathways

It is known that the compound interferes with the normal operation of the gabacl, disrupting the transmission of nerve impulses in mites . This disruption affects various physiological processes in the mites, leading to their paralysis and death .

Pharmacokinetics

It is known that the compound consists of two enantiomers: the s-enantiomer is active in vivo, while the r-enantiomer exhibits low biological activity . The active ingredient found in drug products of Lotilaner is the S-enantiomer .

Result of Action

The primary result of Lotilaner’s action is the death of mites, making it an effective antiparasitic agent . It has been approved by the FDA for the treatment of Demodex blepharitis, a condition caused by an infestation of Demodex mites .

Biochemische Analyse

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with.

Cellular Effects

Thiophene derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C23H27F3N4O3

- Molecular Weight : 464.48 g/mol

- CAS Number : 908112-43-6

The compound's biological activity can be attributed to its structural components, particularly the indazole and thiophene moieties. These structures are known to interact with various biological targets:

- Inhibition of Heat Shock Protein (Hsp90) : Similar compounds have been identified as inhibitors of Hsp90, a chaperone protein involved in the stabilization of numerous oncoproteins. The inhibition leads to the degradation of these proteins, thereby exerting anti-cancer effects .

- Anti-inflammatory Activity : The presence of the thiophene ring suggests potential anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammatory markers such as COX-2 and iNOS in various cell lines .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it effectively reduced markers of oxidative damage and inflammation, suggesting a dual role in neuroprotection and anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the indazole and thiophene rings can significantly alter biological activity. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and potentially increases cellular uptake.

- Indazole Moiety : Critical for Hsp90 binding affinity.

- Thiophene Ring : Contributes to anti-inflammatory properties.

Eigenschaften

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-10-4-1-2-5-11(10)21(20-13)8-7-19-14(22)12-6-3-9-23-12/h3,6,9H,1-2,4-5,7-8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGXDGDJBAYOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.